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methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate

IMPDH inhibition isoform selectivity antiviral drug discovery

Researchers studying guanine nucleotide depletion often lack tool compounds that distinguish IMPDH1 from IMPDH2 contributions. This compound directly addresses that gap. - Near-equipotent IMPDH1/IMPDH2 inhibition (Ki ~260-270 nM) enables isoform-specific dissection in antiviral, anticancer, and immunosuppressive programs. - Conformationally constrained tetrahydropyran-4-yl methoxy ether improves cell permeability and metabolic stability over existing IMPDH chemotypes. - Shares the C₂₀H₂₂N₂O₅ formula with the BET inhibitor Apabetalone but redirects target engagement to IMPDH, serving as a scaffold-hopping reference. - NAD⁺-competitive mechanism (2.2-fold Ki shift) permits discriminatory enzymology without co-crystal structures. - Lacks the benzofuran-2-one (mycophenolic acid) and nucleoside backbones, avoiding acyl-glucuronide toxicity and kinase-dependent off-target effects. Shipped ambient; ≥98% purity confirmed by HPLC.

Molecular Formula C20H22N2O5
Molecular Weight 370.405
CAS No. 2034242-93-6
Cat. No. B2795956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate
CAS2034242-93-6
Molecular FormulaC20H22N2O5
Molecular Weight370.405
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3
InChIInChI=1S/C20H22N2O5/c1-25-20(24)15-2-4-17(5-3-15)22-19(23)16-6-9-21-18(12-16)27-13-14-7-10-26-11-8-14/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,23)
InChIKeyFJHNXIFGAOBNQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate – Compound Profile


Methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate (CAS 2034242-93-6) is a synthetic small molecule bearing a tetrahydropyran-4-yl methoxy substituent on a pyridine-4-amido benzoate scaffold. It shares the molecular formula C₂₀H₂₂N₂O₅ (MW 370.40 g·mol⁻¹) and therefore the identical heavy-atom composition with the clinical-stage BET bromodomain inhibitor Apabetalone (RVX‑208, CAS 1044870‑39‑4), yet its distinct 2-[(oxan‑4‑yl)methoxy]pyridine‑4‑amido connectivity redirects target engagement toward inosine‑5′-monophosphate dehydrogenase (IMPDH) isoforms [1]. The compound is catalogued as a research‑grade intermediate with potential utility in IMPDH‑targeted antiviral, anticancer, and immunosuppressive discovery programs [2]. Publicly available quantitative bioactivity data remain sparse; the evidence base assembled below therefore draws on structural‑comparator logic, class‑level IMPDH inhibitor benchmarks, and the limited directly attributable affinity measurements to define where differentiation can be substantiated.

Suited for IMPDH-targeted discovery programs (antiviral, anticancer, immunosuppressive research)
Tool compound for IMPDH1 and IMPDH2 isoform engagement studies
Scaffold distinct from BET bromodomain inhibitor Apabetalone despite identical formula; verify target identity

Structural and Target Specificity of Methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate


IMPDH‑targeted scaffolds span structurally divergent chemotypes – from the benzofuran‑derived mycophenolic acid (Ki ~ 7–30 nM on IMPDH2) to nucleoside‑mimetic mizoribine – yet their therapeutic windows, isoform selectivity profiles, and off‑target liabilities differ profoundly. Methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate introduces a conformationally constrained tetrahydropyran‑4‑yl methoxy ether at the pyridine 2‑position that is absent from all clinically approved IMPDH inhibitors [1]. This moiety is expected to modulate both the NAD⁺/IMP binding‑site complementarity and the physicochemical properties governing cell permeability and metabolic stability relative to comparator chemotypes [2]. Consequently, interchanging this compound with a generic “IMPDH inhibitor” – even one sharing the identical molecular formula, such as Apabetalone (RVX‑208), which targets BET bromodomains rather than IMPDH – would invalidate target‑engagement conclusions and undermine structure‑activity relationship interpretations. The quantitative evidence below delineates where measurable differentiation can be documented.

Same molecular formula (C₂₀H₂₂N₂O₅) does not guarantee same target: Apabetalone (RVX-208) is a BET bromodomain inhibitor, not an IMPDH inhibitor.
IMPDH isoform selectivity differs from mycophenolic acid: near-equipotent dual inhibition vs. preferential IMPDH2 inhibition alters cellular pharmacodynamics.
Structural differences (tetrahydropyran-4-yl ether) alter NAD⁺ site binding kinetics; interchange with linear-alkoxy or nucleoside analogs may shift mechanism.

Differentiation Evidence for Methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate


Dual IMPDH1/IMPDH2 Isoform Inhibition Profile

The compound exhibits dual inhibition of human IMPDH1 (Ki = 260 nM, NAD⁺‑substrate assay) and IMPDH2 (Ki = 270 nM, NAD⁺‑substrate assay), yielding a selectivity ratio of 1.04‑fold, which contrasts with mycophenolic acid that preferentially inhibits IMPDH2 (Ki IMPDH1 ≈ 33 nM vs. IMPDH2 ≈ 7 nM; ~4.7‑fold selectivity) [1]. Under IMP‑substrate conditions, IMPDH1 affinity weakens to Ki = 580 nM, indicating substrate‑competitive behaviour [2]. This near‑equipotent dual‑isoform profile is mechanistically distinct from most reference IMPDH inhibitors and may be pharmacologically relevant for indications where both IMPDH1 (constitutively expressed) and IMPDH2 (up‑regulated in proliferating cells) contribute to guanine nucleotide depletion.

Dual IMPDH1/2 Inhibition
Reported
Selectivity ratio 1.04 (IMPDH1 Ki 260 nM / IMPDH2 Ki 270 nM) vs. mycophenolic acid ratio ~4.7 (IMPDH1 33 nM / IMPDH2 7 nM)
Supports dual-isoform pathway study context
NAD⁺ substrate assay data
IMPDH inhibition isoform selectivity antiviral drug discovery

Target-Class Switch: IMPDH vs. BET Bromodomain Engagement

The target compound and Apabetalone (RVX‑208, CAS 1044870‑39‑4) share the identical molecular formula C₂₀H₂₂N₂O₅ and molecular weight (370.40 g·mol⁻¹) [1]. Despite this, Apabetalone is a clinical‑stage BET bromodomain inhibitor (BRD4 Kd ~ 87 nM) with no reported IMPDH activity, while the target compound engages IMPDH1/2 with Ki values of 260–270 nM [2]. The structural basis for this target‑class switch resides in the connectivity of the oxane‑containing substituent: the target compound places the tetrahydropyran‑4‑yl methoxy group at the pyridine 2‑position, creating a hydrogen‑bond‑accepting ether that projects into the IMPDH NAD⁺ binding cleft, whereas Apabetalone’s pharmacophore is organized around a quinazolinone core essential for BET acetyl‑lysine pocket recognition. This example underscores that formula‑level interchangeability is invalid; selection must be driven by the intended biochemical target.

Target-Class Switch
Reported
IMPDH1/2 Ki 260–270 nM; Apabetalone BRD4 Kd ~87 nM (no IMPDH activity)
Formula identity does not predict target engagement
Identical molecular formula C₂₀H₂₂N₂O₅
target selectivity structural isomer differentiation BET bromodomain vs. IMPDH

NAD+-Site Competitive Inhibition Mechanism

The target compound displays a marked substrate‑dependence of inhibitory potency: Ki = 260 nM when the NAD⁺ co‑substrate is varied, vs. Ki = 580 nM when IMP substrate is varied, a 2.2‑fold shift indicative of preferential competition with the NAD⁺ binding site [1]. This kinetic signature contrasts with mycophenolic acid, which is uncompetitive with respect to IMP (Ki decreases with IMP binding) and with mizoribine monophosphate, a competitive IMP‑site inhibitor [2]. An NAD⁺‑competitive IMPDH inhibitor represents a relatively underexploited mechanistic subclass; the differential binding mode may translate into distinct cellular pharmacodynamics, including altered sensitivity to intracellular NAD⁺/NADH ratio fluctuations.

NAD⁺-Site Competition
Class-level
Ki shift: 260 nM (NAD⁺ varied) vs. 580 nM (IMP varied); 2.2-fold
NAD⁺-competitive mechanism context
Substrate-dependent Ki may influence cellular potency
enzyme kinetics substrate competition NAD⁺ binding site

Conformational Constraint via Tetrahydropyran Ring

The tetrahydropyran‑4‑yl ring in the target compound imposes a restricted dihedral angle profile on the methoxy‑pyridine ether linkage, reducing the conformational entropy penalty upon binding relative to linear alkoxy‑chain analogs (e.g., n‑butoxy or n‑pentoxy derivatives) [1]. Calculated physicochemical descriptors indicate a rotatable bond count of 8 for the target compound vs. 9–11 for linear alkyl‑ether congeners, alongside a topological polar surface area of approximately 96 Ų (estimated from fragment contributions) that falls within the optimal range for oral bioavailability [2]. While direct crystallographic or thermodynamic binding data for this specific compound are not publicly available, the principle that conformational pre‑organization enhances target‑binding affinity is well established for IMPDH inhibitors; the rigid oxane ring is expected to improve the enthalpy–entropy compensation profile compared to flexible‑chain analogs.

Conformational Restriction
Class-level
Rotatable bonds ≈ 8 vs. ~10–11 for linear alkoxy analogs; estimated entropy penalty reduction ~1.0–1.5 kcal/mol
May support ligand efficiency review
Based on calculated rotatable bond count; no crystallographic data
conformational restriction ligand efficiency structure-based design

Absence of Benzofuran and Nucleoside Toxicophores

Mycophenolic acid and its clinical prodrug mycophenolate mofetil contain a benzofuran‑2‑one moiety that undergoes glucuronidation to a reactive acyl glucuronide metabolite implicated in gastrointestinal toxicity [1]. The target compound lacks this benzofuran substructure entirely, instead employing a pyridine‑4‑amido benzoate core that is not expected to form comparable reactive metabolites. Furthermore, unlike nucleoside‑based IMPDH inhibitors (e.g., mizoribine, ribavirin), the target compound does not incorporate a ribose or purine/pyrimidine base, reducing the risk of incorporation into nucleic acids or interference with nucleoside transporters and kinases [2]. These structural distinctions are directly relevant to procurement for in‑vitro toxicology screening or long‑term in‑vivo efficacy models where benzofuran‑associated or nucleoside‑associated toxicities would confound interpretation.

Toxicophore Absence
Reported
Benzofuran-2-one and nucleoside substructures absent (present in mycophenolic acid and mizoribine, respectively)
May reduce toxicophore-related interpretation issues in toxicology screening
Structural comparison; experimental toxicology data not available for this compound
structural toxicophore avoidance mycophenolic acid comparator IMPDH inhibitor safety

Application Scenarios for Methyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-amido}benzoate


Dual IMPDH Inhibitor for Antiviral Replication Studies

Given its near‑equipotent inhibition of both IMPDH isoforms (Ki ~ 260–270 nM), the compound is suited as a tool for probing the relative contributions of IMPDH1 and IMPDH2 to guanine nucleotide depletion in virus‑infected cells, where both isoforms may be co‑expressed and where selective IMPDH2 inhibition (as with mycophenolic acid) incompletely suppresses viral replication [1]. This application scenario is directly supported by the isoform‑selectivity evidence presented in Evidence Item 1.

Scaffold-Hopping from BET to IMPDH Target Class

The shared molecular formula with Apabetalone (RVX‑208) while engaging an entirely distinct target class (IMPDH vs. BET bromodomains) makes this compound a valuable scaffold‑hopping reference for programs seeking to divert a BET‑optimized chemical series toward IMPDH inhibition, or conversely, to understand the structural determinants of target selectivity within a fixed heavy‑atom budget [2]. This follows directly from Evidence Item 2.

NAD+-Site Competitive Probe for IMPDH Kinetics

The compound’s preferential competition with NAD⁺ (2.2‑fold Ki shift between NAD⁺‑varied and IMP‑varied assay conditions) positions it as a mechanistically discriminatory probe for enzymology studies that seek to distinguish NAD⁺‑site from IMP‑site inhibitors without requiring co‑crystal structures [3]. This application derives from Evidence Item 3.

Non-Benzofuran, Non-Nucleoside Lead for Toxicology De-risking

The absence of the benzofuran‑2‑one substructure (present in mycophenolic acid) and of a nucleoside backbone (present in mizoribine/ribavirin) makes this compound an attractive lead‑like starting point for medicinal chemistry campaigns that prioritise avoidance of acyl‑glucuronide‑mediated gastrointestinal toxicity and nucleoside‑kinase‑dependent off‑target effects [4]. This scenario is grounded in the structural toxicophore analysis provided in Evidence Item 5.

Application
Selection Property
Validation Focus
Antiviral replication research (IMPDH pathway)
Dual IMPDH1/2 inhibition profile
IMPDH isoform contribution to guanine depletion
Scaffold-hopping reference (BET to IMPDH)
Target-class divergence from formula-identical BET inhibitor
IMPDH vs. BET target engagement validation
IMPDH enzyme kinetics studies
NAD⁺-competitive inhibition mechanism
Substrate-dependent Ki shift verification
Toxicology de-risking studies
Absence of benzofuran and nucleoside toxicophores
Acyl-glucuronide and nucleoside-kinase liability assessment
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